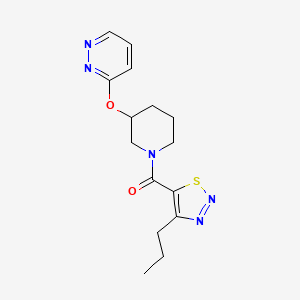

(4-Propyl-1,2,3-thiadiazol-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

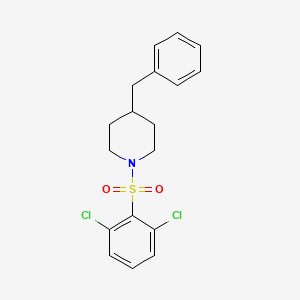

The compound “(4-Propyl-1,2,3-thiadiazol-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound also contains a pyridazin-3-yloxy group and a piperidin-1-yl group .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name and the groups it contains. It has a thiadiazole ring with a propyl group at the 4-position. It also has a piperidin-1-yl group attached to a methanone group, and a pyridazin-3-yloxy group . The exact structure would require more specific data or computational chemistry analysis.Wissenschaftliche Forschungsanwendungen

The compound (4-Propyl-1,2,3-thiadiazol-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a complex molecule that may have various scientific research applications based on its structural components. Here’s a comprehensive analysis focusing on six potential unique applications:

Antimicrobial Activity

Compounds with a 1,3,4-thiadiazole scaffold have been shown to exhibit considerable antibacterial activity against certain bacterial strains such as B. subtilis and P. aeruginosa . Although the specific compound was not tested, its structural similarity suggests potential as an antimicrobial agent.

Anti-inflammatory Properties

Derivatives of 1,3,4-thiadiazole have demonstrated significant anti-inflammatory effects . The presence of the thiadiazole group in the compound could indicate similar therapeutic potential in anti-inflammatory research.

Antifungal Applications

While some thiadiazole derivatives did not show antifungal activity , the variation in substitution patterns can lead to different biological activities. The specific compound may need to be tested for potential antifungal properties.

Cancer Research

Thiadiazole derivatives are often explored for their potential anticancer properties due to their ability to interact with various biological targets . The compound could be investigated for its efficacy against cancer cells.

Enzyme Inhibition

The structural features of thiadiazole compounds make them suitable candidates for enzyme inhibition studies, which is a crucial aspect of drug discovery and development .

Neurological Disorders

The piperidine moiety present in the compound is known for its CNS activity, suggesting possible research applications in neurological disorders .

Wirkmechanismus

Target of Action

It’s known that similar compounds, such as 1,3,4-thiadiazole derivatives, have the ability to disrupt processes related to dna replication . This suggests that the compound might interact with enzymes or proteins involved in DNA replication.

Mode of Action

It’s known that 1,3,4-thiadiazole derivatives can inhibit replication of both bacterial and cancer cells . This suggests that the compound might interact with its targets, leading to disruption of DNA replication and cell division.

Biochemical Pathways

Given that similar compounds can disrupt dna replication , it’s likely that the compound affects pathways related to cell division and growth. The downstream effects could include inhibition of cell proliferation and induction of cell death.

Pharmacokinetics

It’s known that similar compounds, such as imidazole derivatives, are highly soluble in water and other polar solvents . This suggests that the compound might have good bioavailability.

Result of Action

Based on the known effects of similar compounds, it’s likely that the compound leads to inhibition of cell proliferation and induction of cell death .

Eigenschaften

IUPAC Name |

(4-propylthiadiazol-5-yl)-(3-pyridazin-3-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2S/c1-2-5-12-14(23-19-17-12)15(21)20-9-4-6-11(10-20)22-13-7-3-8-16-18-13/h3,7-8,11H,2,4-6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWORBKCNXBHWRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=NN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclopentyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B2905183.png)

![Methyl 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2905184.png)

![2-[5-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2905186.png)

![1-[(4-Chlorophenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione](/img/structure/B2905196.png)

![(2Z)-2-[5-(3,4-dimethylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile](/img/structure/B2905198.png)

![Ethyl 2-[[(Z)-2-cyano-3-[3-methoxy-4-(3-methylbutoxy)phenyl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2905201.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2905203.png)